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Protocols & Analytical Methods

Method

Application Notes & Protocols for the Utilization of 6-Azaspiro[3.4]octan-1-one and its Isomers as Pharmaceutical Intermediates

Introduction: Embracing the Third Dimension in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Flat, aromatic-heavy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Flat, aromatic-heavy molecules have historically dominated drug discovery, but this "flatland" is increasingly giving way to compounds with greater three-dimensionality.[1] Spirocyclic scaffolds, characterized by a single atom shared between two rings, are at the forefront of this evolution. Their rigid, well-defined three-dimensional structures offer a unique opportunity to explore chemical space, often leading to improved potency, selectivity, and metabolic stability.[2]

Among these valuable building blocks, azaspirocycles are particularly noteworthy due to the strategic placement of a nitrogen atom, which serves as a handle for further chemical modification. This guide focuses on the 6-Azaspiro[3.4]octanone framework, a versatile intermediate combining a cyclobutane and a pyrrolidinone ring. While the specific 6-Azaspiro[3.4]octan-1-one isomer is noted, this document will address the broader class of its isomers, such as the more commonly documented 6-Azaspiro[3.4]octan-5-one, as the synthetic principles and applications are largely analogous. These compounds serve as privileged scaffolds for the development of novel therapeutics across various disease areas.[3][4]

This document provides a comprehensive overview of the synthesis, handling, and application of 6-Azaspiro[3.4]octanones, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safe Handling

The successful application of any chemical intermediate begins with a thorough understanding of its properties and the safety protocols required for its handling.

Physical and Chemical Data

The properties of 6-Azaspiro[3.4]octanone isomers are summarized below. Researchers should always refer to the specific Certificate of Analysis (COA) for the exact specifications of the material in use.

PropertyData (for 6-Azaspiro[3.4]octan-5-one)Data (for 6-Azaspiro[3.4]octan-2-one HCl)Source(s)
Molecular Formula C₇H₁₁NOC₇H₁₁NO·HCl[5]
Molecular Weight 125.17 g/mol 161.63 g/mol [5]
CAS Number 1193-30-21345472-00-5[5]
Appearance SolidSolid[6]
Purity Typically ≥95%Typically ≥95%[5]
Storage Conditions Store at room temperature2-8°C, inert atmosphere[5][6]
LogP 0.6766-0.20[5][7]
Safety and Handling Precautions

6-Azaspiro[3.4]octanone and its derivatives are research chemicals and must be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[8][9]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][11] After handling, wash hands thoroughly.[10] Avoid the formation of dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6][9] For hydrochloride salts, storage under an inert atmosphere is often advised to prevent moisture absorption.[6]

  • Spills and Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[10][11] Dispose of waste in accordance with local, state, and federal regulations.[9]

Synthesis of the 6-Azaspiro[3.4]octanone Scaffold

The construction of the spirocyclic lactam core is a key challenge that can be addressed through several synthetic strategies. One of the most classic and reliable methods for converting a cyclic ketone into a lactam is the Beckmann rearrangement of the corresponding oxime.

Workflow for Synthesis via Beckmann Rearrangement

The following diagram illustrates a typical workflow for the synthesis of a 6-Azaspiro[3.4]octanone from a spiro[3.4]octanone precursor.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Purification A Spiro[3.4]octan-1-one C Spiro[3.4]octan-1-one Oxime A->C Ethanol, Reflux B Hydroxylamine Hydrochloride Sodium Acetate B->C E 6-Azaspiro[3.4]octan-1-one C->E Heat D Polyphosphoric Acid (PPA) or Sulfuric Acid D->E F Crude Product E->F G Purified 6-Azaspiro[3.4]octan-1-one F->G Recrystallization or Column Chromatography

Caption: Synthesis of 6-Azaspiro[3.4]octan-1-one via Beckmann Rearrangement.

Protocol 1: Synthesis of 6-Azaspiro[3.4]octan-5-one

This protocol is a representative example adapted from established methodologies for lactam synthesis.[12]

Step A: Oximation of Spiro[3.4]octan-5-one

  • Reaction Setup: In a round-bottom flask, dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.[12]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude oxime. This is often pure enough for the next step, but can be purified by recrystallization if necessary.[12]

Step B: Beckmann Rearrangement to form the Lactam

  • Reaction Setup: Carefully add the spiro[3.4]octan-5-one oxime (1.0 eq) to polyphosphoric acid (PPA), typically at a ratio of 1:10 by weight.[12] Caution: This addition can be exothermic.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours, monitoring by TLC.[12]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until it is alkaline.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude 6-Azaspiro[3.4]octan-5-one by column chromatography or recrystallization.[12]

Application in Pharmaceutical Synthesis: Building Complexity

The true value of 6-Azaspiro[3.4]octan-1-one lies in its role as a versatile intermediate. The secondary amine (N-H) of the lactam is a nucleophilic center that allows for the straightforward introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

General Workflow for N-Functionalization

The most common application is the derivatization of the nitrogen atom. This workflow is central to incorporating the azaspirocycle into a larger target molecule.

G A 6-Azaspiro[3.4]octan-1-one D N-Substituted Product A->D Solvent (DMF, THF) B Base (e.g., NaH, K2CO3) B->D C Electrophile (R-X) (e.g., Alkyl Halide, Acyl Chloride) C->D E Purified Final Product D->E Work-up & Purification

Caption: General workflow for N-functionalization of the azaspirocycle core.

Protocol 2: General Procedure for N-Alkylation

This protocol describes a standard method for attaching an alkyl group to the nitrogen of the azaspiro-lactam.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-Azaspiro[3.4]octan-1-one (1.0 eq) in a dry aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise. Caution: NaH reacts with moisture and liberates flammable hydrogen gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the lactam nitrogen.

  • Electrophile Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide) (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the N-alkylated 6-Azaspiro[3.4]octan-1-one derivative.

Characterization of Products

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the lactam carbonyl (C=O) stretch.[13]

Conclusion

6-Azaspiro[3.4]octan-1-one and its isomers are powerful and versatile intermediates in pharmaceutical research. Their inherent three-dimensionality and the presence of a readily functionalizable nitrogen handle make them ideal scaffolds for building complex molecules with potentially superior drug-like properties.[1][2] The synthetic protocols outlined in this guide provide a robust foundation for researchers to incorporate this valuable spirocyclic core into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. Available from: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents | Bentham Science Publishers. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available from: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. Available from: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - ScholarWorks @ UTRGV. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC. Available from: [Link]

  • 6-azaspiro[3.4]octan-7-one (C7H11NO) - PubChemLite. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Azaspiro[3.4]octan-1-one HCl

Welcome to the technical support center for the purification of 6-Azaspiro[3.4]octan-1-one HCl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this val...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Azaspiro[3.4]octan-1-one HCl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final drug candidates.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Azaspiro[3.4]octan-1-one HCl from reaction mixtures. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, practical problems you may encounter during the isolation and purification of 6-Azaspiro[3.4]octan-1-one HCl.

Q1: My isolated product is a persistent oil or a waxy solid, not the expected crystalline HCl salt. How can I induce crystallization?

Expert Analysis: The hydrochloride salt of an amine, like 6-Azaspiro[3.4]octan-1-one, is expected to be a crystalline solid. Oiling out or forming a waxy solid is typically a sign of residual impurities (e.g., solvents, unreacted starting materials) or issues with the crystallization process itself, such as too rapid cooling or the use of an inappropriate solvent system. The goal is to find conditions where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of a well-ordered crystal lattice.[1]

Recommended Protocol: Recrystallization from a Solvent/Anti-Solvent System

  • Solvent Selection: Begin by dissolving the crude oil or waxy solid in a minimal amount of a hot polar solvent in which it is freely soluble. Common choices for hydrochloride salts include methanol, ethanol, or isopropanol.

  • Hot Filtration (If Necessary): If you observe insoluble particulate matter in the hot solution, these are likely inorganic salts or other insoluble impurities. Perform a hot gravity filtration to remove them.[2][3] This step is crucial to prevent these particles from acting as nucleation sites for impure crystals.

  • Induce Crystallization:

    • Method A (Anti-Solvent Addition): While the solution is still warm (but not boiling), slowly add a non-polar "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). The anti-solvent should be miscible with the primary solvent but should not dissolve the product. Common anti-solvents include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[3]

    • After the onset of turbidity, add a few more drops of the hot primary solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature, undisturbed. Rapid cooling often leads to the trapping of impurities and the formation of smaller, less pure crystals.[1] Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the filter cake with a small amount of the ice-cold anti-solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Q2: My NMR/LC-MS analysis shows the presence of colored impurities, giving my product a yellow or brown tint. How can I remove them?

Expert Analysis: Colored impurities are often large, conjugated organic molecules that are present in trace amounts but have high extinction coefficients. They can be effectively removed by adsorption onto activated carbon (charcoal), which has a high surface area and affinity for such compounds.[2] However, it's a balancing act; using too much charcoal can lead to significant loss of your desired product.

Recommended Protocol: Decolorization with Activated Carbon

  • Prepare the Solution: Dissolve the impure, colored 6-Azaspiro[3.4]octan-1-one HCl in a suitable hot solvent (e.g., ethanol) as you would for recrystallization.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.[3]

  • Add Activated Carbon: Add a very small amount of activated carbon (typically 1-2% of the solute mass; just enough to cover the tip of a spatula).[2] Stir or swirl the mixture.

  • Reheat and Filter: Gently reheat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities.

  • Hot Gravity Filtration: While the solution is still hot, filter it through a fluted filter paper or a Celite® pad in a pre-warmed funnel to remove the charcoal.[2] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallize and Isolate: Proceed with the cooling and crystallization of the now colorless filtrate as described in the previous troubleshooting point.

Q3: The purity of my product is still insufficient after one recrystallization. What is the next step?

Expert Analysis: If impurities persist after a single recrystallization, it may be because they have very similar solubility profiles to your product or they are being trapped within the crystal lattice.[5] In this scenario, a more selective purification technique like column chromatography may be required, or a different recrystallization solvent system should be explored.

Logical Purification Workflow

The following diagram illustrates a decision-making workflow for purifying crude 6-Azaspiro[3.4]octan-1-one HCl based on its initial state and purity assessment.

PurificationWorkflow Purification Decision Tree for 6-Azaspiro[3.4]octan-1-one HCl start Crude Product (Post-Workup) assess_physical Assess Physical State start->assess_physical is_oil Product is an Oil or Waxy Solid assess_physical->is_oil Oily/Waxy is_solid Product is a Solid assess_physical->is_solid Solid re_xtal Recrystallization (Solvent/Anti-Solvent) is_oil->re_xtal is_colored Colored Impurities? is_solid->is_colored assess_purity Assess Purity (NMR, LC-MS) purity_check_1 Check Purity (>98%?) assess_purity->purity_check_1 is_colored->assess_purity No charcoal Decolorize with Activated Carbon is_colored->charcoal Yes re_xtal->purity_check_1 charcoal->re_xtal chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) purity_check_1->chromatography No final_product Pure Crystalline Product purity_check_1->final_product Yes purity_check_2 Check Purity (>98%?) chromatography->purity_check_2 purity_check_2->re_xtal No, attempt re-crystallization purity_check_2->final_product Yes

Caption: Workflow for purifying 6-Azaspiro[3.4]octan-1-one HCl.

Recommended Protocol: Flash Column Chromatography

  • Neutralization: Before loading onto a silica gel column, the HCl salt must be neutralized to the free base form. Dissolve the crude salt in water or methanol and basify with a suitable base (e.g., NaHCO₃, Na₂CO₃, or triethylamine) until the pH is >9. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

  • Stationary and Mobile Phase: Use standard silica gel as the stationary phase. A common mobile phase for amine compounds is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). A small amount of triethylamine (e.g., 0.5-1%) can be added to the mobile phase to prevent the amine from streaking on the acidic silica gel.

  • Elution and Analysis: Load the crude free base onto the column and elute with the solvent gradient. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.[6]

  • Re-formation of HCl Salt: Combine the pure fractions, concentrate the solvent, and re-dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or DCM). Add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure 6-Azaspiro[3.4]octan-1-one HCl salt.

  • Isolation: Collect the pure salt by vacuum filtration, wash with cold ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to determine the purity of 6-Azaspiro[3.4]octan-1-one HCl?

The purity of your final compound should be assessed using a combination of methods to provide orthogonal confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for purity assessment by identifying signals corresponding to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and identifying trace impurities, providing a quantitative measure of purity (e.g., by peak area percentage).[7]

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV), HPLC is the gold standard for quantifying purity against a reference standard.[8][9]

Q2: What is a good starting point for a recrystallization solvent system?

Choosing the right solvent is critical for successful recrystallization.[1] The ideal solvent should dissolve the compound when hot but not when cold. For hydrochloride salts, polar protic solvents are often a good starting point.

Solvent (Primary)Anti-Solvent (Secondary)Rationale
EthanolDiethyl EtherGood solvency for the salt in hot ethanol, with low solubility upon addition of ether.
MethanolDichloromethane / MTBEMethanol is a very polar solvent that dissolves many salts; a less polar co-solvent induces precipitation.
Isopropanol (IPA)Ethyl Acetate / HexanesIPA is less polar than MeOH/EtOH, which can be advantageous for less polar impurities.
WaterAcetone / IsopropanolUseful if the compound is highly water-soluble, but can be difficult to dry completely.[3]

Table 1: Recommended Solvent Systems for Recrystallization.

Q3: How should I properly store the purified 6-Azaspiro[3.4]octan-1-one HCl?

Amine hydrochloride salts can be hygroscopic (readily absorb moisture from the air). To maintain purity and prevent degradation, the final product should be stored in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Store at cool temperatures (2-8 °C) to minimize potential long-term degradation.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. BenchChem Technical Support.
  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • ATSDR. (n.d.). Analytical methods. Agency for Toxic Substances and Disease Registry.
  • University of California, Irvine, Department of Chemistry. (n.d.).
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols. BenchChem Technical Support.
  • City University of New York (CUNY). (n.d.).
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

Sources

Optimization

Minimizing side reactions during 6-Azaspiro[3.4]octan-1-one functionalization

Welcome to the technical support center for the functionalization of 6-azaspiro[3.4]octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 6-azaspiro[3.4]octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient derivatization of this valuable spirocyclic scaffold.

The unique structure of 6-azaspiro[3.4]octan-1-one, containing a strained β-lactam (azetidin-2-one) ring fused to a cyclopentane ring, presents both synthetic opportunities and challenges.[1] Its functionalization, primarily at the nitrogen atom, is a key step in the synthesis of novel chemical entities for drug discovery. However, the inherent reactivity of the β-lactam ring makes it susceptible to specific side reactions. This guide provides a systematic approach to identifying, understanding, and minimizing these undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of reactivity on the 6-azaspiro[3.4]octan-1-one scaffold?

A1: The primary site for functionalization is the secondary amine (N-H) at the 6-position. This nitrogen acts as a nucleophile and can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents.

Q2: Why is the β-lactam ring in this scaffold prone to side reactions?

A2: The four-membered β-lactam ring is inherently strained. This ring strain, combined with the electrophilic nature of the carbonyl carbon, makes it susceptible to nucleophilic attack, which can lead to ring-opening.[2] Conditions that are too harsh, such as strongly basic or acidic media, or high temperatures, can promote this undesired reaction.[3][4]

Q3: What are the most common side reactions observed during N-functionalization?

A3: The most common side reactions are:

  • β-Lactam Ring Opening: Typically caused by hydrolysis (from residual water) or aminolysis, especially under strongly basic conditions, leading to the formation of a β-amino acid derivative.[3]

  • O-Acylation: In acylation reactions, if the nucleophilicity of the nitrogen is suppressed (e.g., by steric hindrance), the acylating agent may react with the enolate form of the lactam at the oxygen atom, though this is generally less common.

  • Elimination/Decomposition: Under excessively high temperatures or in the presence of incompatible reagents, decomposition of the starting material or product can occur.

Q4: Can functionalization occur at positions other than the nitrogen?

A4: While N-functionalization is the most common, reactions at the α-carbon to the ketone (C5) are possible via enolate formation. This typically requires a strong, non-nucleophilic base and careful control of conditions to avoid competing ring-opening reactions. This guide will focus primarily on minimizing side reactions during N-functionalization.

Troubleshooting Guides by Reaction Type

This section addresses specific issues that may arise during common N-functionalization experiments.

Guide 1: N-Acylation Reactions

N-acylation is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Problem: Low yield of the desired N-acyl product, with a significant amount of a byproduct corresponding to the mass of the hydrolyzed starting material.

  • Possible Cause: β-Lactam ring-opening due to hydrolysis. This can be catalyzed by strong bases or occur if the reaction conditions are not sufficiently anhydrous. The mechanism involves nucleophilic attack of hydroxide on the lactam carbonyl, leading to the cleavage of the C-N bond.[4][5]

  • Troubleshooting & Optimization:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH. Use a hindered, non-nucleophilic amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are sufficient to scavenge the HCl produced without promoting significant ring-opening.

    • Temperature Control: Perform the reaction at a low temperature (e.g., starting at 0 °C) and allow it to warm slowly to room temperature. This minimizes the rate of potential side reactions.

    • Order of Addition: Add the acylating agent slowly to a solution of the 6-azaspiro[3.4]octan-1-one and the base. This maintains a low concentration of the reactive acylating agent, disfavoring side reactions.

Problem: The reaction is sluggish or incomplete, even after extended reaction times.

  • Possible Cause: Steric hindrance. If the acylating agent is particularly bulky, its approach to the nitrogen atom may be impeded.[6][7] Steric effects arise from the spatial arrangement of atoms, and bulky groups can slow down reactions by physically blocking the reaction site.[8][9]

  • Troubleshooting & Optimization:

    • Use a More Reactive Acylating Agent: If using an acid anhydride, switching to the corresponding acyl chloride may increase the reaction rate.

    • Employ a Coupling Reagent: For coupling with a carboxylic acid, use standard peptide coupling reagents like HATU or HOBt/EDC. These reagents form highly reactive activated esters in situ, which can overcome steric barriers more effectively.[10]

    • Increase Temperature Carefully: While high temperatures can promote side reactions, a modest increase (e.g., to 40 °C) may be necessary for hindered substrates. Monitor the reaction closely by TLC or LC-MS for the appearance of degradation products.

Guide 2: N-Alkylation Reactions

N-alkylation is typically achieved using an alkyl halide with a suitable base.

Problem: Formation of a quaternary ammonium salt (over-alkylation) is observed, or the reaction does not proceed to completion.

  • Possible Cause: Imbalance in stoichiometry or insufficient base strength. The product of the initial alkylation is still nucleophilic and can react with another molecule of the alkyl halide. Alternatively, the base may not be strong enough to deprotonate the starting material effectively.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Using a large excess will favor over-alkylation.

    • Base Selection: A stronger base than that used for acylation is often required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. These bases irreversibly deprotonate the lactam nitrogen, forming the more nucleophilic amide anion.

    • Solvent Choice: Use a polar aprotic solvent like DMF or THF, which can solvate the cation of the base and promote the reaction.

Guide 3: N-Arylation (Buchwald-Hartwig Amination)

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. However, it is sensitive to several parameters.[11]

Problem: Low or no product yield, with recovery of starting materials.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may be poisoned.[12]

  • Solution:

    • Use a Precatalyst: Employ modern Buchwald-Hartwig precatalysts (e.g., G3 or G4 palladacycles), which are designed for reliable generation of the active Pd(0) species.[13]

    • Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

    • Ligand Choice: The choice of phosphine ligand is critical. For a secondary amine like 6-azaspiro[3.4]octan-1-one, ligands such as RuPhos or BrettPhos are often good starting points.[12]

  • Possible Cause 2: Poor Substrate Reactivity. The aryl halide may be unreactive (Aryl-Cl < Aryl-Br < Aryl-I).[14]

  • Solution:

    • Change Halide: If possible, use the aryl bromide or iodide instead of the chloride.

    • Optimize Ligand: For challenging substrates like aryl chlorides, more specialized, electron-rich ligands may be required.[12]

    • Increase Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C).

Problem: Formation of side products such as hydrodehalogenation (aryl halide is reduced) or homocoupling (dimerization of the aryl halide).[12]

  • Possible Cause: Unoptimized reaction conditions or catalyst system.

  • Troubleshooting & Optimization:

    • Optimize Catalyst Loading: Too high a catalyst loading can sometimes promote side reactions.

    • Screen Bases: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. Weaker bases may be required for substrates with sensitive functional groups.[11]

    • Solvent Effects: Reactions are typically run in solvents like toluene or dioxane.[15] For aryl iodides, using a less polar solvent like toluene can prevent the iodide salt byproduct from inhibiting the reaction.[13]

Data Summary & Recommended Conditions

The following table provides starting-point conditions for the functionalization of 6-azaspiro[3.4]octan-1-one. Optimization will be required based on the specific substrate.

Reaction TypeReagentBase (Equivalents)SolventTemperatureKey Considerations
N-Acylation Acyl Chloride (1.1 eq)DIPEA or TEA (1.5 eq)DCM or THF0 °C to RTMaintain anhydrous conditions.
N-Alkylation Alkyl Bromide (1.1 eq)NaH (1.2 eq)THF or DMF0 °C to RTEnsure complete deprotonation before adding alkyl halide.
N-Arylation Aryl Bromide (1.0 eq)NaOtBu (1.4 eq)Toluene80-110 °CUse a suitable Pd-catalyst/ligand system (e.g., Pd₂(dba)₃/RuPhos). Degas all solvents.

Visualizing Reaction Pathways and Troubleshooting

General Functionalization vs. Side Reaction

The following diagram illustrates the desired N-functionalization pathway competing with the primary side reaction, β-lactam ring opening.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products SM 6-Azaspiro[3.4]octan-1-one + Reagent Cond Base, Solvent, Temp. SM->Cond Mix Desired N-Functionalized Product Cond->Desired Optimized Conditions Side Ring-Opened Product (β-Amino Acid Derivative) Cond->Side Harsh Conditions (e.g., strong base, H₂O)

Caption: Desired N-functionalization versus side reaction pathway.

Troubleshooting Workflow for Low Yield in N-Arylation

This flowchart provides a logical sequence of steps to troubleshoot a failing Buchwald-Hartwig amination reaction.

G start Low/No Yield in N-Arylation check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh precatalyst. Ensure ligands are not degraded. Degas solvent thoroughly. check_catalyst->sol_catalyst No check_substrate Is the aryl halide reactive? check_conditions->check_substrate Yes sol_conditions Screen different bases (e.g., Cs₂CO₃). Increase temperature incrementally. Try a different solvent (e.g., Dioxane). check_conditions->sol_conditions No sol_substrate Switch from Ar-Cl to Ar-Br or Ar-I. Use a more electron-rich ligand (e.g., tBuBrettPhos). check_substrate->sol_substrate No success Reaction Successful check_substrate->success Yes sol_catalyst->success sol_conditions->success sol_substrate->success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-azaspiro[3.4]octan-1-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig)
  • In a glovebox, add the aryl bromide (1.0 eq), 6-azaspiro[3.4]octan-1-one (1.2 eq), sodium tert-butoxide (1.4 eq), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) to an oven-dried reaction vial.[12]

  • Add anhydrous, degassed toluene (~0.2 M) to the vial.

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide.
  • ResearchGate. (n.d.). The Mechanisms of Reactions of β-Lactams.
  • Page, M. I., & Laws, A. P. (1998). The mechanism of catalysis and the inhibition of β-lactamases. Chemical Communications, 1609-1617.
  • Bentham Science Publishers. (2006, May 1). Theoretical Studies on the Ring Opening of β-lactams: Processes in Solution and in Enzymatic Media.
  • OSTI.GOV. (n.d.). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
  • ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one.
  • PMC. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates.
  • Toppr. (2009, May 24). What is steric hindrance. Explain with examples? What is its effect on reaction mechanism?
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples - Lesson.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Steric effects.
  • ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis Methods for 6-Azaspiro[3.4]octan-1-one HCl

Introduction: The Critical Role of Purity in Novel Spirocyclic Scaffolds For researchers, scientists, and drug development professionals, the integrity of a chemical entity is paramount. 6-Azaspiro[3.4]octan-1-one hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Novel Spirocyclic Scaffolds

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is paramount. 6-Azaspiro[3.4]octan-1-one hydrochloride, a unique spirocyclic lactam, represents a novel scaffold with significant potential in medicinal chemistry. Its three-dimensional structure offers an opportunity to explore new chemical space, potentially leading to compounds with improved pharmacological properties. However, the therapeutic efficacy and safety of any new chemical entity are inextricably linked to its purity. The presence of impurities, even in trace amounts, can lead to erroneous biological data, toxic side effects, and complications in regulatory approval.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of 6-Azaspiro[3.4]octan-1-one HCl. As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the selection and optimization of these techniques. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing both a comparative overview and actionable, detailed protocols.

Understanding the Impurity Profile: A Synthesis-Based Approach

Potential Impurities in 6-Azaspiro[3.4]octan-1-one HCl Synthesis:

  • Starting Materials: Unreacted spiro[3.4]octan-1-one and hydroxylamine hydrochloride.

  • Intermediates: The oxime intermediate, spiro[3.4]octan-1-one oxime.

  • By-products: Isomeric lactams formed during the Beckmann rearrangement, and potential products of side reactions.

  • Reagents and Solvents: Residual acids used for the rearrangement and salt formation, as well as any organic solvents used in the synthesis and purification steps.

  • Degradation Products: The strained four-membered ring and the lactam functionality may be susceptible to hydrolysis or other degradation pathways under certain conditions.

The analytical methods chosen must be capable of separating and detecting these diverse chemical entities.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique hinges on a balance of specificity, sensitivity, accuracy, and the nature of the impurities being targeted. Below is a comparative overview of the most suitable methods for 6-Azaspiro[3.4]octan-1-one HCl.

Analytical Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating closely related impurities, well-established for pharmaceutical analysis, versatile with various detectors (UV, MS).[2][3]Requires a chromophore for UV detection, potential for peak splitting with amine hydrochlorides if mobile phase is not optimized.[4]Routine quality control, quantification of known impurities, stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity for volatile and semi-volatile impurities, provides structural information for impurity identification.[5][6]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Analysis of residual solvents, detection of volatile by-products.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[7][8][9]Absolute quantification without the need for a specific reference standard of the impurity, provides structural information, non-destructive.[10]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal results.Absolute purity determination, characterization of reference standards, quantification of impurities without standards.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and self-validating, providing a solid foundation for the purity analysis of 6-Azaspiro[3.4]octan-1-one HCl.

High-Performance Liquid Chromatography (HPLC) for Related Substances

Rationale: HPLC is the workhorse of pharmaceutical analysis for its ability to separate a wide range of compounds. For an amine hydrochloride, careful control of the mobile phase pH is crucial to ensure good peak shape and reproducibility.[4] A reversed-phase method is generally suitable for this class of molecule.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is sufficient. A mass spectrometer can be coupled for peak identification (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A gradient from low to high organic content will elute compounds with a range of polarities.

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as the lactam carbonyl will have a weak chromophore).

  • Sample Preparation: Dissolve an accurately weighed amount of 6-Azaspiro[3.4]octan-1-one HCl in the mobile phase starting condition (95:5 A:B) to a concentration of approximately 1 mg/mL.

  • System Suitability: As per USP General Chapter <621>, inject a standard solution to verify the system's performance, checking for parameters like theoretical plates, tailing factor, and reproducibility.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Accurately weigh and dissolve sample in mobile phase injection Inject onto C18 column sample_prep->injection standard_prep Prepare system suitability and reference standards standard_prep->injection gradient Gradient elution with acidified water/acetonitrile injection->gradient detection UV Detection at 210 nm gradient->detection integration Integrate peaks detection->integration quantification Quantify impurities against a reference standard or by area percent integration->quantification reporting Report results according to ICH Q3A guidelines quantification->reporting

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.[5][6] Given the relatively low volatility of the target molecule, a headspace analysis for residual solvents is a primary application.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer. A headspace autosampler is recommended for residual solvent analysis.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation (Headspace): Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 minutes.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Weigh sample into headspace vial and add solvent headspace Headspace sampling sample_prep->headspace injection Inject into GC headspace->injection separation Separate on a low-polarity column injection->separation detection MS detection separation->detection identification Identify peaks by library search and fragmentation patterns detection->identification quantification Quantify against a standard identification->quantification

Caption: GC-MS workflow for volatile impurity analysis.

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[7][8][9] This is particularly valuable in the early stages of drug development when fully characterized impurity standards may not be available. The method relies on comparing the integral of a known proton signal from the analyte to that of a certified internal standard.[10]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard: Select a certified internal standard with a known purity that has a simple, well-resolved signal in a region of the spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 6-Azaspiro[3.4]octan-1-one HCl into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow start Start sample_prep Accurately weigh analyte and internal standard start->sample_prep dissolve Dissolve in deuterated solvent sample_prep->dissolve acquire Acquire quantitative 1H NMR spectrum with long relaxation delay dissolve->acquire process Process spectrum (phase, baseline, integrate) acquire->process calculate Calculate purity using the standard qNMR equation process->calculate end End calculate->end

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-Azaspiro[3.4]octan-1-one HCl Salt

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Azaspiro[3.4]octan-1-one HCl salt. As a spirocyclic amine hydrochloride, this compound requires careful manage...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Azaspiro[3.4]octan-1-one HCl salt. As a spirocyclic amine hydrochloride, this compound requires careful management to ensure personnel safety and maintain experimental integrity. The following procedures are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for 6-Azaspiro[3.4]octan-1-one HCl salt is not publicly available, a thorough risk assessment can be constructed based on the known hazards of structurally similar compounds, such as other azaspiro octane derivatives and amine hydrochloride salts.[1][2][3] The primary risks are associated with its potential toxicity and irritant properties as a fine powder.

Anticipated Hazards:

  • Acute Oral Toxicity: Similar amine salts are classified as harmful if swallowed.[1][3]

  • Skin Irritation/Corrosion: Direct contact may cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: The compound is expected to be a serious eye irritant.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1][2][3]

A mandatory risk assessment should be conducted before any new procedure involving this compound to reflect any changes in process or materials.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particles and ensure adequate ventilation.[1][6] All operations involving the solid compound, including weighing and transfer, must be performed within a fume hood.

The following PPE is mandatory and serves as the final barrier to exposure after engineering controls have been implemented.[7][8]

PPE CategorySpecification & StandardRationale for Use
Hand Protection Nitrile gloves (Powder-free)Provides a barrier against skin contact.[7] Powder-free gloves prevent contamination of the work area and absorption of the chemical by the powder.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]
Eye Protection Safety goggles with side shields (ANSI Z87.1 / EN166 compliant)Protects against splashes and airborne particles, as the compound is a potential serious eye irritant.[1][9]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7]
Respiratory Protection N95/FFP2-rated respirator (or higher)Required when handling the powder outside of a fume hood (not recommended) or if dust generation is likely. This mitigates the risk of inhaling irritating dust particles.[1][3]

Operational Workflow: From Receipt to Disposal

The following diagram outlines the complete, self-validating workflow for handling 6-Azaspiro[3.4]octan-1-one HCl salt. Each step is designed to minimize exposure and ensure procedural accuracy.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS of similar compounds) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe prep_workspace 3. Prepare Fume Hood (Verify airflow, clean surface, gather materials) don_ppe->prep_workspace weigh 4. Weigh Compound (Use analytical balance, weighing paper/boat) prep_workspace->weigh Proceed to handling transfer 5. Transfer & Dissolve (Rinse weigh boat to ensure full transfer) weigh->transfer decontaminate 6. Decontaminate & Clean (Wipe down surfaces, clean glassware) transfer->decontaminate Complete handling segregate_waste 7. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) decontaminate->segregate_waste doff_ppe 8. Doff PPE Correctly (Remove gloves last) segregate_waste->doff_ppe

Sources

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